3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid
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Overview
Description
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H12O5, has a unique structure that includes a methoxy group and a propanoic acid moiety attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanoic acid derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, while reduction of the carbonyl group can produce 3-(8-methoxy-2-hydroxy-2H-chromen-3-yl)propanoic acid .
Scientific Research Applications
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products
Mechanism of Action
The mechanism of action of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 3-Methyl-2-oxo-2H-chromen-7-yl propionate
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the propanoic acid moiety enhances its solubility and bioavailability compared to other coumarin derivatives. Additionally, the methoxy group contributes to its antimicrobial and anti-inflammatory properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-(8-methoxy-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-4-2-3-8-7-9(5-6-11(14)15)13(16)18-12(8)10/h2-4,7H,5-6H2,1H3,(H,14,15) |
InChI Key |
KBSKWOKBMICELO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)CCC(=O)O |
Origin of Product |
United States |
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